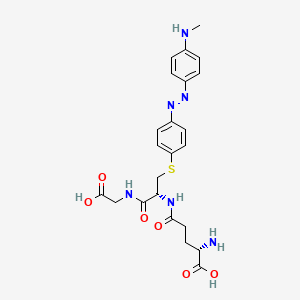
3-Gsmab
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Gsmab is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Gsmab typically involves a multi-step process that includes the use of various reagents and catalysts. The initial step often involves the formation of a precursor compound, which is then subjected to further reactions to yield this compound. Common reagents used in the synthesis include organic solvents, acids, and bases, with reaction conditions carefully controlled to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Key steps include the purification of intermediates and the final product using techniques such as distillation, crystallization, and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Gsmab undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound that are reactive under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, pressure, and solvent choice playing crucial roles in determining the reaction pathway and yield.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Gsmab has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, this compound is being investigated for its potential therapeutic properties, including its ability to modulate specific biological targets. Industrial applications include its use in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Gsmab involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact pathways and targets involved depend on the specific application and the context in which this compound is used. For example, in a therapeutic context, this compound may bind to a particular protein or enzyme, altering its activity and thereby affecting disease progression.
Vergleich Mit ähnlichen Verbindungen
3-Gsmab can be compared to other similar compounds based on its chemical structure and reactivity Similar compounds include those with analogous functional groups or similar molecular frameworks What sets this compound apart is its unique combination of stability and reactivity, which makes it particularly useful in a variety of applications
Eigenschaften
CAS-Nummer |
71259-45-5 |
|---|---|
Molekularformel |
C23H28N6O6S |
Molekulargewicht |
516.6 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[4-[[4-(methylamino)phenyl]diazenyl]phenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C23H28N6O6S/c1-25-14-2-4-15(5-3-14)28-29-16-6-8-17(9-7-16)36-13-19(22(33)26-12-21(31)32)27-20(30)11-10-18(24)23(34)35/h2-9,18-19,25H,10-13,24H2,1H3,(H,26,33)(H,27,30)(H,31,32)(H,34,35)/t18-,19-/m0/s1 |
InChI-Schlüssel |
FGVGDZBENKBMKP-OALUTQOASA-N |
Isomerische SMILES |
CNC1=CC=C(C=C1)N=NC2=CC=C(C=C2)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Kanonische SMILES |
CNC1=CC=C(C=C1)N=NC2=CC=C(C=C2)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl(dimethyl)[(3-phenylprop-2-en-1-yl)oxy]silane](/img/structure/B14462721.png)
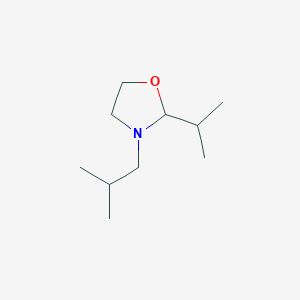

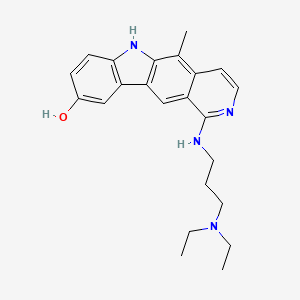
![3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one](/img/structure/B14462738.png)
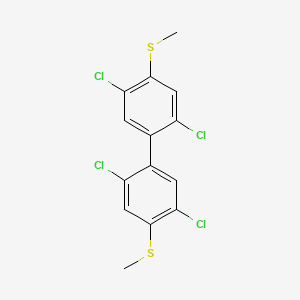
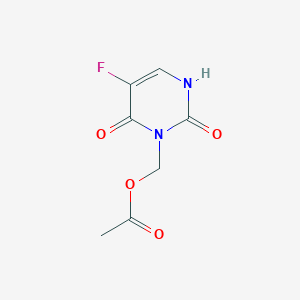

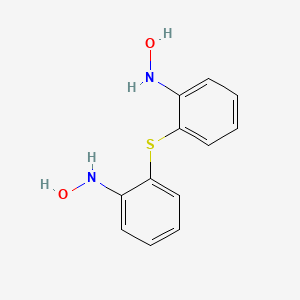
![2,7-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cycloheptan-1-one](/img/structure/B14462755.png)
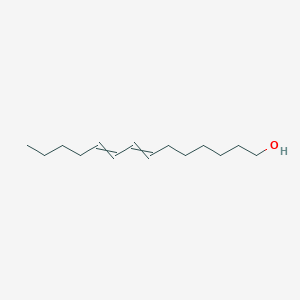
![2,2-bis(hydroxymethyl)propane-1,3-diol;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;nonanedioic acid;(E)-octadec-9-enoic acid](/img/structure/B14462766.png)

